molecular formula C14H15BrF2N2O2 B5492798 1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide

1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B5492798
M. Wt: 361.18 g/mol
InChI Key: QFUCPDADFBUUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetyl group, a bromine atom, and two fluorine atoms attached to a phenyl ring, which is further connected to a piperidine ring via a carboxamide linkage

Preparation Methods

The synthesis of 1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the acetyl group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Bromination and fluorination: The phenyl ring is brominated and fluorinated using bromine and fluorine sources under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide linkage through amidation reactions using appropriate reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-acetyl-N-(2-chloro-4,6-difluorophenyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    1-acetyl-N-(2-bromo-4,6-dichlorophenyl)piperidine-4-carboxamide: Similar structure but with chlorine atoms instead of fluorine.

    1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboxamide.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-(2-bromo-4,6-difluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrF2N2O2/c1-8(20)19-4-2-9(3-5-19)14(21)18-13-11(15)6-10(16)7-12(13)17/h6-7,9H,2-5H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUCPDADFBUUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.